molecular formula C6H11NO3 B13335481 (2S)-2-Amino-2-(oxolan-3-yl)acetic acid

(2S)-2-Amino-2-(oxolan-3-yl)acetic acid

Cat. No.: B13335481
M. Wt: 145.16 g/mol
InChI Key: HAKFKLNJIKJGET-AKGZTFGVSA-N
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Description

(2S)-2-Amino-2-(oxolan-3-yl)acetic acid is an organic compound characterized by the presence of an amino group and an oxolane ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(oxolan-3-yl)acetic acid typically involves the use of starting materials such as oxolane derivatives and amino acids. One common method involves the reaction of oxolane-3-carboxylic acid with an appropriate amino acid under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is achieved through techniques such as crystallization and chromatography to ensure the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

(2S)-2-Amino-2-(oxolan-3-yl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(oxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (2S)-2-Amino-2-(oxolan-2-yl)acetic acid
  • (2S)-2-Amino-2-(oxolan-4-yl)acetic acid
  • (2S)-2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Comparison: (2S)-2-Amino-2-(oxolan-3-yl)acetic acid is unique due to the specific position of the oxolane ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S)-2-amino-2-(oxolan-3-yl)acetic acid

InChI

InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4?,5-/m0/s1

InChI Key

HAKFKLNJIKJGET-AKGZTFGVSA-N

Isomeric SMILES

C1COCC1[C@@H](C(=O)O)N

Canonical SMILES

C1COCC1C(C(=O)O)N

Origin of Product

United States

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